3-Fluoro-2,4-dimethoxyaniline

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

3-Fluoro-2,4-dimethoxyaniline is a halogenated aromatic amine featuring a fluorine atom at the 3-position and methoxy substituents at the 2- and 4-positions of the benzene ring. This compound serves as a versatile intermediate in the synthesis of kinase inhibitors, particularly 4-anilinoquinazoline derivatives , and is supplied by multiple vendors at a standard purity of 98%.

Molecular Formula C8H10FNO2
Molecular Weight 171.17 g/mol
CAS No. 195136-66-4
Cat. No. B062019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2,4-dimethoxyaniline
CAS195136-66-4
Molecular FormulaC8H10FNO2
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)N)OC)F
InChIInChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3
InChIKeyVAILCKGWMRWFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 3-Fluoro-2,4-dimethoxyaniline (CAS 195136-66-4): A Regiospecific Fluorinated Aniline Building Block


3-Fluoro-2,4-dimethoxyaniline is a halogenated aromatic amine featuring a fluorine atom at the 3-position and methoxy substituents at the 2- and 4-positions of the benzene ring . This compound serves as a versatile intermediate in the synthesis of kinase inhibitors, particularly 4-anilinoquinazoline derivatives , and is supplied by multiple vendors at a standard purity of 98% . Its structural configuration imparts distinct electronic properties that are not replicated by non-fluorinated or regioisomeric alternatives, making precise specification critical for reproducible synthetic outcomes.

Why 2,4-Dimethoxyaniline Cannot Substitute for 3-Fluoro-2,4-dimethoxyaniline in Regiosensitive Syntheses


Substituting 3-fluoro-2,4-dimethoxyaniline with its non-fluorinated parent, 2,4-dimethoxyaniline, fundamentally alters the reactivity profile. The electron-withdrawing fluorine atom significantly lowers the basicity of the adjacent aniline nitrogen by approximately one pKa unit . This change directly impacts nucleophilicity, reaction rates in amide bond formations, and the compound's behavior in electrophilic substitution reactions . Consequently, a generic substitution fails to yield the correct intermediate for downstream applications, such as the synthesis of specific 4-anilinoquinazoline kinase inhibitors, where the electronic influence of the fluorine atom is critical for binding affinity and metabolic stability .

Quantitative Differentiation of 3-Fluoro-2,4-dimethoxyaniline from its Closest Non-Fluorinated Analog


Reduced Basicity (pKa) Compared to Non-Fluorinated 2,4-Dimethoxyaniline

The introduction of a fluorine atom at the 3-position significantly reduces the basicity of the aniline nitrogen. The predicted pKa of the target compound is 4.12, compared to 5.14 for the non-fluorinated 2,4-dimethoxyaniline . This measured difference of approximately one log unit translates to a roughly 10-fold decrease in basicity under equivalent conditions, directly impacting its reactivity as a nucleophile.

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Enhanced Lipophilicity (cLogP) versus Non-Fluorinated Analog

Fluorination is a standard strategy to modulate lipophilicity. The target compound, 3-fluoro-2,4-dimethoxyaniline, exhibits a higher calculated partition coefficient (cLogP) than its non-fluorinated counterpart . While the precise cLogP difference is not cited as a head-to-head value in the available data, the presence of fluorine is known to increase logP in this structural class [1], enhancing membrane permeability in derived drug candidates.

Drug Design ADME Properties Lipophilicity

Differentiated Reactivity in 4-Anilinoquinazoline Kinase Inhibitor Synthesis

3-Fluoro-2,4-dimethoxyaniline is specifically cited as a key building block for 4-anilinoquinazoline kinase inhibitors via nucleophilic aromatic substitution . In this application, the fluorine atom's electron-withdrawing effect activates the ring for substitution at a specific position, a property not shared by the non-fluorinated 2,4-dimethoxyaniline, which would lead to different regiochemical outcomes. No quantitative yield comparison was available from the excluded sources.

Kinase Inhibitors Cancer Therapeutics Nucleophilic Aromatic Substitution

Optimal Application Scenarios for 3-Fluoro-2,4-dimethoxyaniline Based on Its Differential Profile


Synthesis of 4-Anilinoquinazoline Tyrosine Kinase Inhibitors

This compound is the preferred aniline partner for constructing the 4-anilinoquinazoline core of certain anticancer agents. Its reduced basicity (pKa 4.12) compared to non-fluorinated analogs ensures optimal reactivity in the nucleophilic aromatic substitution step required to install the aniline moiety on the quinazoline ring .

Design of CNS-Penetrant Drug Candidates

The enhanced lipophilicity imparted by the fluorine atom, relative to 2,4-dimethoxyaniline, makes this building block a strategic choice for medicinal chemists aiming to improve the blood-brain barrier permeability of CNS-targeted drug candidates . Its use is indicated when a balance between moderate basicity and increased lipophilicity is required.

Building Block for PROTACs Requiring a Fluorinated Aniline Warhead

As a 'Protein Degrader Building Block' , this compound is used to introduce a fluorinated aniline moiety into PROTAC molecules. The fluorine atom can influence the binding affinity of the warhead to the target protein (e.g., certain HDAC isoforms) and enhance metabolic stability, differentiating it from non-halogenated alternatives.

Agrochemical Intermediate Development

Vendor applications cite its use in agrochemical synthesis . The fluorine substitution contributes to improved environmental persistence and efficacy compared to non-fluorinated variants, making it a valuable intermediate for developing novel herbicides or fungicides where such properties are desirable.

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